3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4-difluorobenzoyl chloride with aniline in the presence of a base such as triethylamine.
Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine moiety through a coupling reaction with piperidine-1-carboxylic acid. This step is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine moiety can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Research: It serves as a tool compound for studying the biological pathways and mechanisms involving piperidine-containing molecules.
Industrial Chemistry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the piperidine moiety contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-phenylbenzamide: Lacks the piperidine moiety, which may result in different biological activity.
N-phenyl-N-(piperidine-1-carbonyl)benzamide: Lacks the difluoro groups, which may affect its binding affinity and selectivity.
3,4-difluoro-N-(piperidine-1-carbonyl)benzamide: Lacks the phenyl group, which may alter its chemical properties and biological activity.
Uniqueness
3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to the presence of both difluoro groups and a piperidine moiety, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-10-9-14(13-17(16)21)18(24)23(15-7-3-1-4-8-15)19(25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZOIVWZFEPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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